molecular formula C20H19NO4 B14044227 (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B14044227
M. Wt: 337.4 g/mol
InChI Key: QWJJKAORVUYVPU-FUHWJXTLSA-N
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Description

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a complex organic compound that features a cyclobutane ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The protected amino acid is then reacted with sodium azide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same protection and reaction steps but utilizes larger quantities of reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid apart is its specific stereochemistry and the presence of the cyclobutane ring, which can impart unique properties to the peptides synthesized using this compound. The Fmoc group provides a stable and easily removable protecting group, making it highly valuable in peptide synthesis.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18+/m0/s1

InChI Key

QWJJKAORVUYVPU-FUHWJXTLSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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